2-(3,4-Dimethoxyphenyl)quinazoline
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Overview
Description
2-(3,4-Dimethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)quinazoline typically involves the condensation of anthranilic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)quinazoline
- 2-(4-Chlorophenyl)quinazoline
- 2-(3,4,5-Trimethoxyphenyl)quinazoline
Uniqueness
2-(3,4-Dimethoxyphenyl)quinazoline is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-7-11(9-15(14)20-2)16-17-10-12-5-3-4-6-13(12)18-16/h3-10H,1-2H3 |
InChI Key |
AVXDMXGWUVJUKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=N2)OC |
Origin of Product |
United States |
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